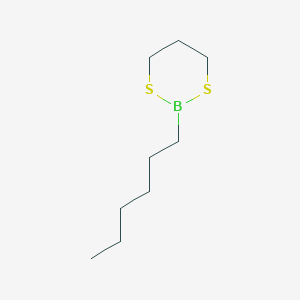
2-Hexyl-1,3,2-dithiaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-1,3,2-dithiaborinane is an organoboron compound characterized by a boron atom bonded to two sulfur atoms and a hexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,3,2-dithiaborinane typically involves the reaction of hexylboronic acid with sulfur-containing reagents under controlled conditions. One common method is the reaction of hexylboronic acid with elemental sulfur in the presence of a base, such as triethylamine, to form the desired dithiaborinane compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-Hexyl-1,3,2-dithiaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-sulfur-oxygen compounds.
Reduction: Reduction reactions can convert the compound into boron-hydride derivatives.
Substitution: The hexyl group or sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
Oxidation: Boron-sulfur-oxygen compounds.
Reduction: Boron-hydride derivatives.
Substitution: Halogenated boron compounds.
科学的研究の応用
2-Hexyl-1,3,2-dithiaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
作用機序
The mechanism of action of 2-Hexyl-1,3,2-dithiaborinane involves its interaction with molecular targets through its boron and sulfur atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. In biological systems, it may interact with cellular components, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,3,2-Dithiaborinane: Similar structure but lacks the hexyl group.
2-Methyl-1,3,2-dithiaborinane: Contains a methyl group instead of a hexyl group.
2-Phenyl-1,3,2-dithiaborinane: Contains a phenyl group instead of a hexyl group.
Uniqueness
2-Hexyl-1,3,2-dithiaborinane is unique due to the presence of the hexyl group, which imparts distinct chemical properties and reactivity compared to other dithiaborinane derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
88686-96-8 |
|---|---|
分子式 |
C9H19BS2 |
分子量 |
202.2 g/mol |
IUPAC名 |
2-hexyl-1,3,2-dithiaborinane |
InChI |
InChI=1S/C9H19BS2/c1-2-3-4-5-7-10-11-8-6-9-12-10/h2-9H2,1H3 |
InChIキー |
ZWQXFUKXGNFXHW-UHFFFAOYSA-N |
正規SMILES |
B1(SCCCS1)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)

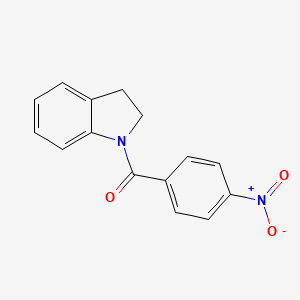
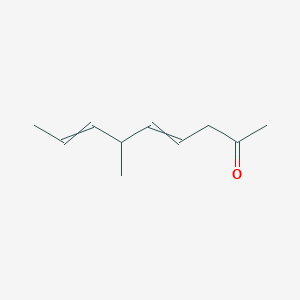
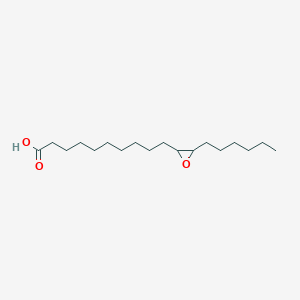



![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)
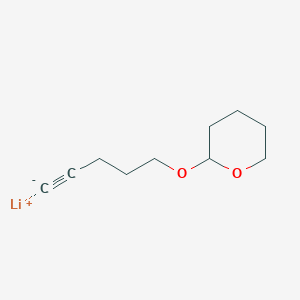



![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
